Chloromethylphosphonic Acid: A Technical Guide for Researchers
Chloromethylphosphonic Acid: A Technical Guide for Researchers
CAS Number: 2565-58-4
This technical guide provides an in-depth overview of chloromethylphosphonic acid, a key organophosphorus compound. The information is tailored for researchers, scientists, and professionals in drug development, presenting its chemical properties, synthesis, and analytical methods. While direct biological activity data for chloromethylphosphonic acid is limited, this guide also explores the known biological roles of related phosphonate compounds to provide a contextual understanding of its potential applications.
Core Properties
Chloromethylphosphonic acid is a white crystalline solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | CH4ClO3P | [2] |
| Molecular Weight | 130.47 g/mol | [1] |
| Melting Point | 127-129 °C | [1] |
| Boiling Point (Predicted) | 333.8 ± 44.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.726 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1] |
| Appearance | White to brown crystalline powder | [1] |
| Storage Temperature | 2-8 °C | [1] |
Identifiers
| Identifier | Value | Source |
| IUPAC Name | (Chloromethyl)phosphonic acid | [3] |
| CAS Number | 2565-58-4 | [3] |
| PubChem CID | 75723 | [3] |
| InChI Key | MOFCYHDQWIZKMY-UHFFFAOYSA-N | |
| SMILES | C(P(=O)(O)O)Cl | [4] |
| Synonyms | Chloromethanephosphonic acid, Phosphonomethyl chloride | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of chloromethylphosphonic acid are crucial for its application in research and development.
Synthesis
The synthesis of chloromethylphosphonic acid can be achieved through a two-step process involving the formation of its acid chloride precursor, chloromethylphosphonic dichloride, followed by hydrolysis.[5]
Step 1: Synthesis of Chloromethylphosphonic Dichloride
A common method for the synthesis of chloromethylphosphonic dichloride involves the reaction of phosphorus trichloride with paraformaldehyde.[5][6]
-
Reactants: Phosphorus trichloride (PCl₃) and paraformaldehyde ((CH₂O)n).
-
Procedure:
-
In a high-pressure autoclave, combine phosphorus trichloride and finely powdered, dry paraformaldehyde.
-
Heat the mixture to approximately 250 °C for several hours (e.g., 10 hours).[5]
-
After cooling, the reaction mixture contains chloromethylphosphonic dichloride.
-
-
Purification: The crude product can be purified by distillation under reduced pressure.[6]
Step 2: Hydrolysis to Chloromethylphosphonic Acid
Chloromethylphosphonic dichloride is readily hydrolyzed to form chloromethylphosphonic acid.
-
Reactant: Chloromethylphosphonic dichloride (ClCH₂P(O)Cl₂).
-
Procedure:
-
Carefully add chloromethylphosphonic dichloride to water. The reaction is exothermic and will release hydrogen chloride gas.
-
The resulting solution contains chloromethylphosphonic acid.
-
-
Purification: The final product can be purified by crystallization.[7] Due to its hygroscopic and sometimes sticky nature, crystallization may require specific solvent systems such as acetone:water or acetonitrile:water mixtures.[7] Another approach is to dissolve the crude acid in a minimal amount of water and precipitate it by adding a cold alcohol like ethanol or isopropanol.[7]
Analytical Methods
A variety of analytical techniques can be employed for the characterization and quantification of chloromethylphosphonic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive method for the quantification of phosphonic acids in various matrices.[9][10] Pre-column derivatization may be necessary to improve chromatographic retention and detection sensitivity.[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used for the analysis of volatile derivatives of phosphonic acids.
-
-
Chromatography:
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of chloromethylphosphonic acid are not extensively available in the public domain, its structural features suggest potential roles as an enzyme inhibitor, a common characteristic of organophosphonate compounds.[12][13] Its primary documented use is as an intermediate in the synthesis of other compounds, including herbicides and pesticides, which inherently points towards biological activity.[1]
Enzyme Inhibition
Aminophosphonates, which are structurally related to chloromethylphosphonic acid, are known to be potent inhibitors of various enzymes, often acting as transition-state analogs.[12]
-
Serine Proteases: Diaryl α-aminophosphonates are effective irreversible inhibitors of serine proteases, forming a stable covalent bond with the active site serine residue.[12]
-
Acetylcholinesterase (AChE): Some aminophosphonates can inhibit AChE by phosphonylating the active site serine.[12]
Given the electrophilic nature of the phosphorus atom and the presence of a good leaving group (chloride), it is plausible that chloromethylphosphonic acid or its derivatives could act as inhibitors of enzymes that have a nucleophilic residue (such as serine or cysteine) in their active site.
Signaling Pathway Modulation
The direct impact of chloromethylphosphonic acid on specific signaling pathways has not been elucidated. However, compounds with similar structural motifs, such as aminomethylphosphonic acid (AMPA), a metabolite of glyphosate, have been shown to have epigenetic effects and influence metabolic pathways in various organisms.[14][15][16] For instance, AMPA has been observed to reduce global DNA methylation levels in human peripheral blood mononuclear cells.[15]
The potential for chloromethylphosphonic acid to interact with biological systems warrants further investigation to understand its specific molecular targets and mechanisms of action.
Visualizations
Logical Relationship: Synthesis of Chloromethylphosphonic Acid
Caption: Synthesis pathway of Chloromethylphosphonic Acid.
Experimental Workflow: Analysis of Chloromethylphosphonic Acid
Caption: General workflow for the analysis of Chloromethylphosphonic Acid.
Potential Signaling Pathway Interaction (Hypothetical)
Caption: Hypothetical enzyme inhibition by a Chloromethylphosphonic Acid derivative.
References
- 1. CHLOROMETHYLPHOSPHONIC ACID [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. P-(Chloromethyl)phosphonic acid [synhet.com]
- 4. PubChemLite - Chloromethylphosphonic acid (CH4ClO3P) [pubchemlite.lcsb.uni.lu]
- 5. cia.gov [cia.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The selected epigenetic effects of aminomethylphosphonic acid, a primary metabolite of glyphosate on human peripheral blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glyphosate and aminomethylphosphonic acid impact on redox status and biotransformation in fish and the mitigating effects of diet supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
